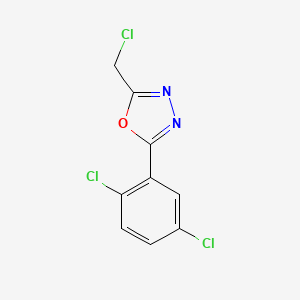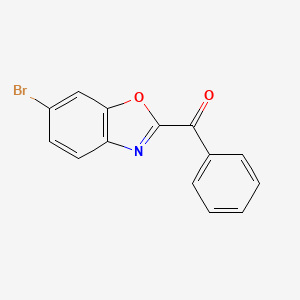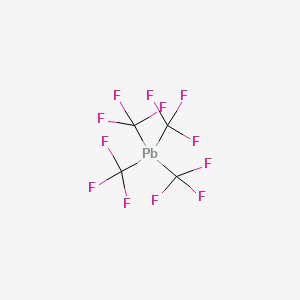
Tetrakis(trifluoromethyl)plumbane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tetrakis(trifluoromethyl)plumbane is an organolead compound with the chemical formula Pb(CF₃)₄ It is characterized by the presence of four trifluoromethyl groups attached to a central lead atom
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Tetrakis(trifluoromethyl)plumbane can be synthesized through several methods. One common approach involves the reaction of lead chloride with hexafluoroethane in a plasma reaction . Another method includes the reaction of tetraphenyllead or tetra-p-tolyllead with tetrakis(trifluoromethyl)tin at elevated temperatures around 80°C .
Industrial Production Methods:
Analyse Chemischer Reaktionen
Types of Reactions: Tetrakis(trifluoromethyl)plumbane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of lead oxides and other by-products.
Substitution: It can participate in substitution reactions where the trifluoromethyl groups are replaced by other functional groups.
Common Reagents and Conditions: Reagents such as halogens, acids, and bases are commonly used in reactions involving this compound. The conditions often require controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield lead oxides, while substitution reactions can produce a variety of organolead compounds with different functional groups.
Wissenschaftliche Forschungsanwendungen
Tetrakis(trifluoromethyl)plumbane has several applications in scientific research:
Biology: The compound’s unique properties make it a subject of study in biochemical research, although its specific biological applications are still being explored.
Medicine: Research is ongoing to investigate potential medicinal uses, especially in the development of fluorinated pharmaceuticals.
Industry: this compound is used in the production of specialized materials and as a catalyst in certain industrial processes.
Wirkmechanismus
The mechanism by which tetrakis(trifluoromethyl)plumbane exerts its effects involves the interaction of its trifluoromethyl groups with various molecular targets. These interactions can lead to the formation of new chemical bonds and the modification of existing ones. The pathways involved are complex and depend on the specific reactions and conditions.
Vergleich Mit ähnlichen Verbindungen
Tetrakis(trifluoromethyl)stannane: Similar in structure but with a central tin atom instead of lead.
Tetrakis(trifluoromethyl)silane: Contains a silicon atom at the center.
Tetrakis(trifluoromethyl)germane: Features a germanium atom in place of lead.
Uniqueness: Tetrakis(trifluoromethyl)plumbane is unique due to the presence of lead, which imparts distinct chemical properties compared to its silicon, tin, and germanium analogs
Eigenschaften
CAS-Nummer |
4556-29-0 |
|---|---|
Molekularformel |
C4F12Pb |
Molekulargewicht |
483 g/mol |
IUPAC-Name |
tetrakis(trifluoromethyl)plumbane |
InChI |
InChI=1S/4CF3.Pb/c4*2-1(3)4; |
InChI-Schlüssel |
ASZHEGAMHNBNGA-UHFFFAOYSA-N |
Kanonische SMILES |
C(F)(F)(F)[Pb](C(F)(F)F)(C(F)(F)F)C(F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


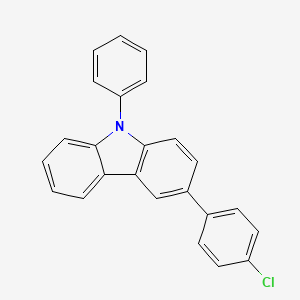
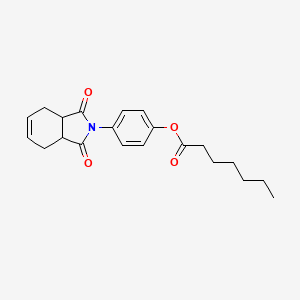
![5,5-Dimethyl-3-[2-(morpholin-4-yl)ethyl]oxolan-2-one](/img/structure/B14133769.png)
![3-(Thiophen-3-yl)benzo[b]thiophene](/img/structure/B14133779.png)

![N'-(3-Chlorophenyl)-N-methyl-N-[2-methyl-1-(methylsulfanyl)propyl]urea](/img/structure/B14133789.png)
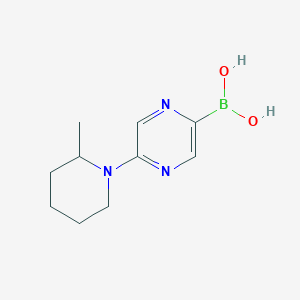
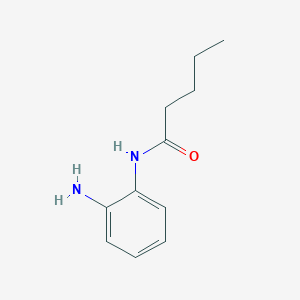
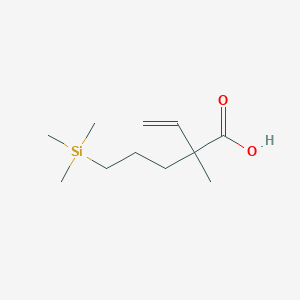
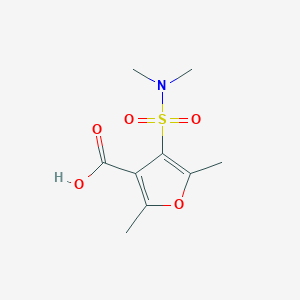

![1,1,2-Tribromo-3,3,8-triphenyl-1,3-dihydrocyclobuta[b]naphthalene](/img/structure/B14133827.png)
